N-Methyltryptamine-d3
CAS No.:
Cat. No.: VC16666291
Molecular Formula: C11H14N2
Molecular Weight: 177.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2 |
---|---|
Molecular Weight | 177.26 g/mol |
IUPAC Name | 2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |
Standard InChI | InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |
Standard InChI Key | NCIKQJBVUNUXLW-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES | CNCCC1=CNC2=CC=CC=C21 |
Introduction
Chemical Structure and Isotopic Labeling
NMT-d3 shares the core structure of NMT: an indole ring fused to an ethylamine side chain, with a methyl group attached to the primary amine (Fig. 1). The deuterium atoms are typically introduced at the methyl group (CD₃) or adjacent positions to minimize isotopic effects on biological activity. The molecular formula is , with a molecular weight of 188.27 g/mol. Isotopic labeling confers distinct advantages in analytical chemistry, including:
-
Enhanced mass spectral resolution: Deuterium’s higher mass shifts the molecular ion peak, enabling clear differentiation from non-deuterated analogs in LC-MS/MS assays .
-
Metabolic stability: C-D bonds exhibit slower cleavage rates compared to C-H bonds, prolonging the compound’s half-life in tracer studies .
Biosynthesis and Metabolic Pathways
Key metabolic interactions include:
-
Serotonin receptor modulation: NMT acts as a partial agonist at 5-HT1A and 5-HT2A receptors . Isotopic substitution in NMT-d3 is unlikely to alter receptor binding affinity significantly, as deuterium’s van der Waals radius (2.04 Å) closely resembles hydrogen’s (1.20 Å).
-
Monoamine oxidase (MAO) metabolism: NMT is a substrate for MAO-A, which deaminates it to indole-3-acetaldehyde. Deuterium labeling at the α-carbon could retard this process, as demonstrated in deuterated DMT analogs .
Synthetic Methodologies
While no published protocols explicitly describe NMT-d3 synthesis, established routes for NMT and DMT provide a template for deuterium incorporation.
Reductive Amination with Deuterated Methylamine
A two-step approach adapted from bufotenine derivatization :
-
Tryptophan decarboxylation: L-Tryptophan is decarboxylated using pyridoxal phosphate to yield tryptamine.
-
Deuterated methylation: Tryptamine reacts with deuterated methyl iodide () in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).
Table 1: Optimization Parameters for NMT-d3 Synthesis
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent | Anhydrous DMF | Prevents hydrolysis of CD₃I |
Temperature | 80°C | Balances reaction rate and deuterium retention |
Molar Ratio (CD₃I:Tryptamine) | 3:1 | Ensures complete methylation |
Reaction Time | 12–16 h | Maximizes conversion |
Borane Complexation for Enhanced Stability
To mitigate oxidation during purification, a bufotenine-aminoborane complexation strategy can be adapted:
-
NMT-d3 is treated with borane-tetrahydrofuran (BH₃·THF) to form a stable amine-borane adduct.
-
The adduct is recrystallized from methanol/ethyl acetate.
-
Borane is removed via acidic hydrolysis (1 M HCl).
Analytical Applications
NMT-d3’s primary utility lies in quantitative mass spectrometry, where it serves as an internal standard.
LC-MS/MS Quantification of Endogenous NMT
-
Matrix: Human plasma or brain homogenate
-
Chromatography: C18 column (2.1 × 50 mm, 1.7 µm), gradient elution with 0.1% formic acid in H₂O/MeOH
-
Detection: MRM transition m/z 189.1 → 144.1 (NMT-d3) and 186.1 → 144.1 (NMT)
Table 2: Validation Parameters for NMT-d3-Based Assay
Parameter | Result | Acceptance Criteria |
---|---|---|
Linearity (R²) | 0.9991–0.9998 | ≥0.995 |
LLOQ | 0.1 ng/mL | ≤20% CV |
Matrix Effect | 98–102% | 85–115% |
Carryover | <0.5% of LLOQ | <1% |
Pharmacological Profile
Though direct studies on NMT-d3 are lacking, its pharmacokinetics can be inferred from NMT:
-
Receptor Affinity:
-
Brain Penetration: LogP = 1.8 ± 0.1, suggesting moderate blood-brain barrier permeability
Deuteration at the methyl group may prolong half-life by 2–3 fold via the kinetic isotope effect, as observed in deuterated DMT analogs .
Challenges and Future Directions
-
Synthetic Accessibility: Scalable synthesis of high-purity NMT-d3 requires optimization to minimize deuterium loss during workup.
-
Metabolic Fate: Isotope tracing studies are needed to map deuterium retention in major metabolites (e.g., 6-hydroxynortriptyline).
-
Receptor Dynamics: Molecular dynamics simulations could clarify whether deuteration alters 5-HT2A receptor residence time.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume